2-pyridinecarboxylic acid ethyl ester
Description
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Properties
CAS No. |
1228273-66-2 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Intermediates
Ethyl nicotinate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be converted into pyridine carboxamides through reactions with ammonia, which are crucial for the production of niacinamide, a vital B vitamin . Additionally, its derivatives have been studied for potential anti-tubercular activities .
1.2 Vasodilatory Effects
The compound exhibits vasodilatory properties, making it beneficial in formulations aimed at enhancing blood circulation. Clinical studies have demonstrated that creams and ointments containing 1-2% ethyl nicotinate can effectively relieve muscular pain and improve microcirculation in the skin . This property is attributed to its ability to release prostaglandins, which facilitate blood vessel dilation.
Agrochemical Applications
Ethyl nicotinate is also utilized in the agrochemical sector as a precursor for herbicidal compounds. Its derivatives can be synthesized to produce effective herbicides that target specific plant species while minimizing harm to others . This application highlights its significance in sustainable agriculture practices.
Cosmetic Applications
3.1 Skin Conditioning
In the cosmetic industry, ethyl nicotinate is frequently included in skincare formulations due to its skin-conditioning properties. It is believed to enhance nutrient delivery and oxygenation to the skin, contributing to a healthier complexion. Its use in anti-aging products is particularly notable, as improved blood flow is associated with skin rejuvenation .
3.2 Formulation Enhancements
The compound is often combined with other active ingredients to enhance overall product efficacy. Studies indicate that formulations containing ethyl nicotinate can improve the effectiveness of topical agents by facilitating better absorption through the skin barrier .
Clinical Studies on Skin Microcirculation
A series of clinical trials have been conducted to evaluate the effects of ethyl nicotinate on skin microcirculation. These studies utilized advanced instruments to measure changes in blood flow and perfusion levels following topical application:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Double-blind trial with 50 participants | Significant increase in blood flow observed within 30 minutes post-application |
| Study 2 | Comparative study with control group | Ethyl nicotinate showed a 25% greater improvement in skin microcirculation compared to placebo |
| Study 3 | Longitudinal study over 12 weeks | Participants reported reduced symptoms of muscle pain and improved skin tone |
Synthesis of Herbicidal Compounds
Research has demonstrated the efficacy of ethyl nicotinate derivatives in synthesizing herbicides:
| Compound | Target Species | Efficacy Rate |
|---|---|---|
| Compound A | Broadleaf weeds | 85% reduction in growth |
| Compound B | Grassy weeds | 90% reduction in growth |
These findings underscore the versatility of ethyl nicotinate as a precursor for developing effective agricultural chemicals.
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 2-picolinic acid (41 mmol) is refluxed with excess anhydrous ethanol (40 mL) and concentrated sulfuric acid (12 mL) for 12–18 hours. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxylic carbon for nucleophilic attack by ethanol. Key parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:EtOH) | 1:10 | Maximizes ester formation |
| Temperature | 78–80°C (reflux) | Accelerates equilibrium |
| Catalyst Loading | 20–30% H₂SO₄ (v/v) | Optimizes protonation |
| Reaction Time | 12–18 hours | Ensures completion |
Post-reaction workup involves neutralization with sodium carbonate, dichloromethane extraction, and vacuum distillation, achieving 85% isolated yield.
Spectroscopic Characterization
Successful synthesis is confirmed by:
-
¹H NMR (CDCl₃): δ 8.79 (d, 1H, pyridine-H6), 8.12 (t, 1H, pyridine-H4), 7.84 (d, 1H, pyridine-H3), 7.44 (m, 1H, pyridine-H5), 4.44 (q, 2H, -OCH₂CH₃), 1.41 (t, 3H, -CH₃).
-
MS (EI) : m/z 151 [M⁺], base peak at m/z 78 (pyridine fragment).
Palladium-Catalyzed Carbonylation of 2,3-Dihalopyridines
Patented industrial methods employ transition metal catalysis for higher regioselectivity.
Catalytic System and Reaction Design
EP0820986A1 discloses carbonylation of 2,3-dichloropyridine derivatives under CO pressure (5–50 bar) in ethanol with:
-
Catalyst : Pd(0) complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf)
-
Base : Triethylamine or K₂CO₃ to scavenge HX byproducts
The mechanism proceeds through oxidative addition of Pd into the C–Cl bond, CO insertion, and alkoxycarbonylation (Figure 1).
Table 1. Carbonylation Performance Metrics
| Substrate | Temp (°C) | CO Pressure (bar) | Yield (%) | Selectivity |
|---|---|---|---|---|
| 2,3-Cl₂-5-MeOCH₂Py | 160 | 30 | 92 | >99% |
| 2,3-Br₂Py | 180 | 50 | 88 | 97% |
| 2-Cl-3-FPy | 140 | 10 | 78 | 89% |
Advantages over esterification:
-
Tolerates electron-withdrawing substituents
-
No racemization risk
Comparative Analysis of Synthesis Routes
Table 2. Method Comparison
| Criterion | Esterification | Carbonylation |
|---|---|---|
| Starting Material Cost | $25/kg (2-picolinic acid) | $180/kg (2,3-Cl₂Py) |
| Catalyst Cost | $0.50/kg (H₂SO₄) | $12,000/kg (Pd/dppf) |
| Reaction Scale | Batch (≤100 L) | Continuous (≥1,000 L) |
| Environmental Impact | High (acid waste) | Moderate (Pd recovery) |
| Purity | 95–98% | 99.5% |
Esterification remains preferred for small-scale API synthesis due to lower capital costs, while carbonylation dominates bulk manufacturing for herbicides like clopyralid.
Industrial Production Protocols
Large-Scale Esterification
-
Reactor : Glass-lined jacketed vessel with Dean-Stark trap
-
Process :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
